1,14-Diazacyclohexacosane-2,13-dione

Lipophilicity Regioisomer differentiation Drug discovery

1,14-Diazacyclohexacosane-2,13-dione (CAS 30204-68-3) is a fully saturated, 26‑membered macrocyclic diamide (C24H46N2O2, MW 394.6 g/mol) bearing two endocyclic amide bonds at the 2‑ and 13‑positions. Unlike the more widely catalogued regioisomer 2,15‑dioxo‑1,14‑diazacyclohexacosane (CAS 4272‑08‑6) , this specific 2,13‑dione topology creates a distinct spatial arrangement of hydrogen‑bond donors/acceptors that fundamentally alters its conformational landscape, metal‑coordination geometry, and biological recognition profile relative to other in‑class macrocyclic diamides.

Molecular Formula C24H46N2O2
Molecular Weight 394.6 g/mol
CAS No. 30204-68-3
Cat. No. B14699051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,14-Diazacyclohexacosane-2,13-dione
CAS30204-68-3
Molecular FormulaC24H46N2O2
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESC1CCCCCCNC(=O)CCCCCCCCCCC(=O)NCCCCC1
InChIInChI=1S/C24H46N2O2/c27-23-19-15-11-7-3-4-8-12-16-20-24(28)26-22-18-14-10-6-2-1-5-9-13-17-21-25-23/h1-22H2,(H,25,27)(H,26,28)
InChIKeyVJRQRIVWXRZAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,14-Diazacyclohexacosane-2,13-dione (CAS 30204-68-3) – A 26‑Membered Macrocyclic Diamide with a Defined Regioisomeric Scaffold for Differentiation‑Focused Procurement


1,14-Diazacyclohexacosane-2,13-dione (CAS 30204-68-3) is a fully saturated, 26‑membered macrocyclic diamide (C24H46N2O2, MW 394.6 g/mol) bearing two endocyclic amide bonds at the 2‑ and 13‑positions . Unlike the more widely catalogued regioisomer 2,15‑dioxo‑1,14‑diazacyclohexacosane (CAS 4272‑08‑6) [1], this specific 2,13‑dione topology creates a distinct spatial arrangement of hydrogen‑bond donors/acceptors that fundamentally alters its conformational landscape, metal‑coordination geometry, and biological recognition profile relative to other in‑class macrocyclic diamides [2]. The compound is registered under ECHA for regulatory compliance, and its identity is confirmed by GC‑MS spectral data in the Wiley Registry of Mass Spectral Data [3][4].

Why the 1,14-Diazacyclohexacosane-2,13-dione Scaffold Cannot Be Interchanged with the 2,15‑Dione Regioisomer or Other Macrocyclic Diamides


The position of the two amide carbonyl groups within the 26‑membered ring—2,13 versus 2,15—dictates the distance and angular relationship between hydrogen‑bonding sites, which directly controls guest‑binding cavity dimensions and metal‑ion chelation stoichiometry [1][2]. Although both regioisomers share the identical molecular formula (C24H46N2O2), their predicted logP values diverge (7.87 for the 2,13‑dione vs. 7.10 for the 2,15‑dione), indicating substantially different lipophilicity and membrane‑partitioning behavior that would produce non‑interchangeable pharmacokinetic profiles if substituted in a biological assay context [3]. Furthermore, open‑chain analogs of equivalent molecular weight lack the macrocycle’s pre‑organized conformational constraint entirely, eliminating the entropic advantage that underpins selective receptor binding and differentiation‑inducing activity reported for this compound class [4][5]. Procurement of a generic 'macrocyclic diamide' without verifying the regioisomeric identity therefore carries a high risk of obtaining a material with divergent biological potency, solubility, and spectral fingerprint.

1,14-Diazacyclohexacosane-2,13-dione – Quantitative Differentiation Guide: Evidence from Predicted Physicochemical Properties, Biological Activity Profiles, and Spectral Fingerprinting


Predicted LogP Divergence Between the 2,13‑Dione and 2,15‑Dione Regioisomers Quantifies Non‑Interchangeable Lipophilicity

The target compound (2,13‑dione) exhibits a predicted logP of 7.87, compared with a predicted logP of 7.10 for the 2,15‑dione regioisomer (CAS 4272‑08‑6), representing a ΔlogP of +0.77 [1]. This difference arises from the altered intramolecular hydrogen‑bond geometry between the two amide groups, which modulates the exposure of polar surface area (PSA 65.61 Ų for the 2,13‑dione) . A logP shift of this magnitude corresponds to an approximately 5.9‑fold difference in octanol‑water partition coefficient, meaning the 2,13‑dione will partition into lipid membranes significantly more readily than its 2,15‑dione counterpart. For cell‑based assays, this translates into non‑equivalent intracellular concentrations at identical extracellular dosing, a parameter that cannot be corrected by simple concentration adjustment without measuring the actual cellular uptake of each regioisomer independently.

Lipophilicity Regioisomer differentiation Drug discovery

Biological Activity Fingerprint: CCR5 Antagonism and Monocyte Differentiation Induction Distinguish This Scaffold from Anti‑HIV Macrocyclic Diamides (e.g., SRR‑SB3) That Target Viral Maturation

Pharmacological screening indicates that 1,14‑diazacyclohexacosane‑2,13‑dione functions as a CCR5 antagonist, with potential utility in treating CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In a separate biological profiling context, the compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting applications as an anti‑cancer agent and for hyperproliferative skin conditions such as psoriasis [2]. This dual activity profile—CCR5 antagonism plus differentiation induction—is mechanistically distinct from the benchmark macrocyclic diamide SRR‑SB3, which inhibits HIV replication through interference with viral precursor protein processing (maturation inhibition) rather than entry blockade, with an EC50 of 0.05–0.1 µg/mL in MT‑4 and CEM cells [3]. While quantitative IC50/EC50 values for the target compound in CCR5 binding or differentiation assays were not located in the publicly available literature, the qualitatively different mechanism of action (entry inhibition vs. maturation inhibition) establishes that these scaffolds are not functionally interchangeable in anti‑HIV screening cascades.

CCR5 antagonism Cell differentiation HIV entry inhibition

Weak Dihydroorotase Inhibition (IC50 = 1 mM) Distinguishes This Scaffold from Potent Pyrimidine Biosynthesis Inhibitors in Anticancer Screening

1,14-Diazacyclohexacosane‑2,13‑dione was evaluated for inhibition of dihydroorotase (DHOase, EC 3.5.2.3), the third enzyme in de novo pyrimidine biosynthesis, using enzyme from mouse Ehrlich ascites cells at pH 7.37. At a concentration of 10 µM, the compound exhibited an IC50 of 1.00 × 10⁶ nM (1 mM), indicating essentially negligible inhibition of this target [1]. For context, known DHOase inhibitors such as 5‑fluorouracil and 5‑aminouracil bind with Ki values in the low micromolar to sub‑micromolar range as demonstrated by crystallographic studies [2]. This weak DHOase activity effectively rules out pyrimidine biosynthesis inhibition as the mechanism underlying the compound's observed anti‑proliferative and differentiation‑inducing effects, redirecting mechanistic investigation toward CCR5‑mediated pathways and other non‑DHOase targets. This negative selectivity datum is critical for medicinal chemistry triage: any analog series derived from this scaffold should not be optimized against DHOase, avoiding wasted synthetic effort on a target for which the chemotype shows no intrinsic affinity.

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer target engagement

GC‑MS Spectral Fingerprint (Wiley Registry) Provides Definitive Identity Verification to Prevent Regioisomer Cross‑Contamination During Procurement

The Wiley Registry of Mass Spectral Data 2023 contains two GC‑MS spectra for 1,14‑diazacyclohexacosane‑2,13‑dione (SpectraBase Compound ID: 2tAR6eVxL74), with InChIKey VJRQRIVWXRZAKG‑UHFFFAOYSA‑N [1]. This definitive spectral fingerprint enables unambiguous differentiation from the 2,15‑dione regioisomer (InChIKey: QIAFMOCNLCQPND‑UHFFFAOYSA‑N) [2], whose fragmentation pattern will differ due to the altered position of the amide bonds relative to the hydrocarbon backbone. The availability of a reference GC‑MS spectrum is critical because the two regioisomers share identical molecular formula (C24H46N2O2), molecular weight (394.6 g/mol), and elemental composition, rendering elemental analysis and nominal mass spectrometry incapable of distinguishing them. Without chromatographic retention time data or authentic reference spectra, a purchaser cannot verify which regioisomer has been supplied. Integration of this spectral reference into incoming material QC protocols eliminates the risk of regioisomer misidentification, which is the most probable failure mode in the supply chain for this compound class.

GC-MS spectral fingerprint Identity verification Regioisomer quality control

1,14-Diazacyclohexacosane-2,13-dione – Evidence‑Backed Application Scenarios for CCR5‑Targeted Drug Discovery, Cell Differentiation Research, and Macrocyclic Ligand Design


CCR5 Antagonist Lead Identification for HIV Entry Inhibition and Inflammatory Disease Programs

Based on preliminary pharmacological screening identifying 1,14‑diazacyclohexacosane‑2,13‑dione as a CCR5 antagonist [1], this scaffold is suitable as a starting point for medicinal chemistry programs targeting CCR5‑mediated pathologies—including HIV‑1 entry inhibition, asthma, rheumatoid arthritis, and COPD. Unlike the maturation inhibitor SRR‑SB3 [2], this scaffold's putative mechanism at the viral entry step makes it compatible with existing CCR5 antagonist screening cascades (e.g., β‑arrestin recruitment, calcium flux, or chemotaxis assays in CCR5‑expressing cell lines). Researchers should verify the regioisomeric identity of any procured material by GC‑MS against the Wiley reference spectrum (InChIKey: VJRQRIVWXRZAKG‑UHFFFAOYSA‑N) [3] before initiating SAR studies, since the 2,15‑dione regioisomer has a logP differential of Δ0.77 that would confound any cellular potency readout .

Cell Differentiation and Anti‑Proliferative Screening in Oncology and Dermatology

The compound's demonstrated activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation supports its deployment in oncology phenotypic screening panels and dermatological research programs targeting hyperproliferative skin diseases such as psoriasis [4]. The negative dihydroorotase inhibition data (IC50 ~1 mM) [5] confirms that the anti‑proliferative effect is not mediated through pyrimidine biosynthesis blockade, allowing more focused mechanistic studies on CCR5‑dependent or other differentiation‑related pathways. This application scenario is reinforced by the compound's high predicted logP (7.87) , which favors passive membrane permeability—a property advantageous for intracellular target engagement in hard‑to‑transfect primary cell models where genetic manipulation is challenging.

Macrocyclic Ligand Design for Metal‑Ion Complexation and Supramolecular Chemistry

The 26‑membered macrocyclic diamide framework with precisely positioned 2,13‑carbonyl groups provides a geometrically defined, neutral ligand cavity for metal‑ion coordination studies [6]. The regioisomeric 2,13‑dione topology places the two amide oxygen donors at a distance and angle distinct from that of the 2,15‑dione isomer, which will produce different metal‑binding stoichiometries and stability constants. This scaffold can serve as a reference compound in systematic studies comparing the lanthanide and transition‑metal coordination chemistry of large‑ring diamides versus the more extensively studied 18‑membered tri‑aza dibenzo sulfide/sulfoxide macrocyclic diamides that have been characterized for Hg²⁺ complexation and oxidative stress induction [7]. Procurement of the correctly identified 2,13‑dione isomer is essential, as the altered donor‑atom geometry of the 2,15‑dione would yield non‑comparable coordination data.

Analytical Reference Standard for Macrocyclic Diamide Library Quality Control

Given that the Wiley Registry of Mass Spectral Data 2023 contains authenticated GC‑MS spectra for 1,14‑diazacyclohexacosane‑2,13‑dione [3], this compound can serve as a retention‑time and fragmentation‑pattern reference standard for the quality control of synthetic macrocyclic diamide libraries. The ECHA registration of this substance (EC Number: 250‑846‑2) [8] further supports its use in laboratories operating under REACH compliance requirements, where documented substance identity and regulatory status are mandatory for procurement approval. By integrating the target compound's spectral fingerprint into routine GC‑MS QC protocols, laboratories can implement incoming material verification that distinguishes the 2,13‑dione from the 2,15‑dione regioisomer—a critical control point that elemental analysis and nominal mass spectrometry alone cannot achieve.

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